molecular formula C10H10O5 B158173 (4-Formyl-2-methoxyphenoxy)acetic acid CAS No. 1660-19-1

(4-Formyl-2-methoxyphenoxy)acetic acid

Cat. No. B158173
Key on ui cas rn: 1660-19-1
M. Wt: 210.18 g/mol
InChI Key: GRMPBSIGDVNLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04751244

Procedure details

Vanillin (16.3 g, 0.107 mole), ethyl bromoacetate (21.6 g, 0.128 mole), potassium carbonate (17.8 g, 0.128 mole) and N,N-dimethyl-formamide (75 ml) were united, stirred and heated at 50°-55° C. for 35 minutes. Then a 10% aqueous sodium hydroxide solution (100 ml) and water (300 ml) was added and the mixture stirred on a steam bath for one hour. The solution was cooled and acidified with hydrochloric acid. The solid that separated was removed by filtration, washed with water and dried to give 20.4 g of the desired product, m.p. 177°-178° C.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.Br[CH2:13][C:14]([O:16]CC)=[O:15].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+].Cl>O.CN(C)C=O>[CH3:7][O:6][C:5]1[CH:4]=[C:3]([CH:2]=[O:1])[CH:11]=[CH:10][C:8]=1[O:9][CH2:13][C:14]([OH:16])=[O:15] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
17.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 50°-55° C. for 35 minutes
Duration
35 min
STIRRING
Type
STIRRING
Details
the mixture stirred on a steam bath for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
The solid that separated
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OCC(=O)O)C=CC(=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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